molecular formula C23H23N5O2S B2878315 N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-08-5

N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2878315
CAS No.: 894040-08-5
M. Wt: 433.53
InChI Key: YARXPODTGOMDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a chemical compound provided for research and development purposes. This compound has the CAS Number 894040-08-5 and a molecular formula of C23H23N5O2S , corresponding to a molecular weight of 433.5 g/mol . Its structure features a thiazolo[3,2-b][1,2,4]triazole core, a distinguishing scaffold in medicinal chemistry, which is substituted with meta-tolyl and 2,6-dimethylphenyl groups via an oxalamide linker . Compounds within this structural class, particularly those incorporating the thiazolo[3,2-b][1,2,4]triazole system, are of significant interest in early-stage drug discovery for their potential as modulators of biological targets . Researchers can leverage this high-purity material as a key building block or intermediate in the synthesis of novel molecules, or as a reference standard in biochemical and pharmacological screening assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-6-4-9-17(12-14)20-26-23-28(27-20)18(13-31-23)10-11-24-21(29)22(30)25-19-15(2)7-5-8-16(19)3/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARXPODTGOMDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with PROTACs and kinase inhibitors but differs in core heterocycles and substituents. Below is a comparative analysis with AP-PROTAC-1 (from ) and other analogs:

Property N1-(2,6-Dimethylphenyl)-N2-(...ethyl)oxalamide AP-PROTAC-1 Lenalidomide-Based PROTACs
Core Structure Thiazolo[3,2-b][1,2,4]triazole Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine Phthalimide/isoindolinone
Key Substituents m-Tolyl, 2,6-dimethylphenyl 4-Chlorophenyl, dioxopiperidin-3-yl, pyrazol-diazenyl p-Nitrobenzyl, PEG linkers
Molecular Weight ~550–600 g/mol (estimated) ~1200 g/mol (reported) ~800–1000 g/mol
Solubility Moderate (predicted) Low (DMSO-dependent) Variable (linker-dependent)
Target Interaction Hypothesized E3 ligase recruitment CRBN/IKZF1 degradation CRBN/VHL-mediated degradation
Metabolic Stability High (thiazolo-triazole rigidity) Moderate (bulky diazepine core) Low (phthalimide susceptibility)

Key Findings:

Heterocyclic Core Impact: The thiazolo-triazole core in the target compound may offer superior metabolic stability compared to AP-PROTAC-1’s thieno-triazolo-diazepine, which is prone to oxidation due to its fused ring strain .

PROTAC Efficiency : While AP-PROTAC-1 leverages a cereblon (CRBN)-binding dioxopiperidinyl group, the target compound’s 2,6-dimethylphenyl moiety may recruit alternative E3 ligases (e.g., MDM2), though experimental validation is needed.

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